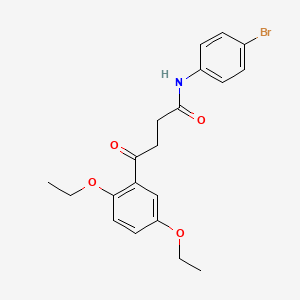
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group and a diethoxyphenyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide typically involves a multi-step process. One common method is the acylation of 4-bromophenylamine with 4-(2,5-diethoxyphenyl)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl and diethoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- N-(4-fluorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- N-(4-methylphenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
Uniqueness
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially different pharmacological profiles.
Propiedades
Número CAS |
7500-11-0 |
|---|---|
Fórmula molecular |
C20H22BrNO4 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-16-9-11-19(26-4-2)17(13-16)18(23)10-12-20(24)22-15-7-5-14(21)6-8-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,22,24) |
Clave InChI |
QFLBYICJQXUNCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)C(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















